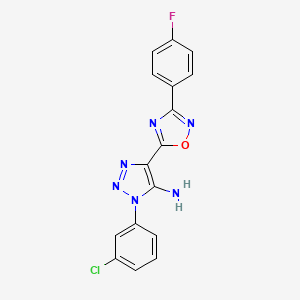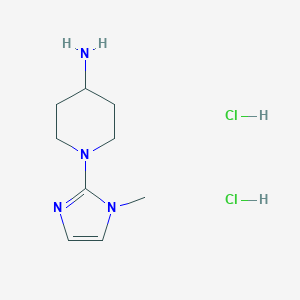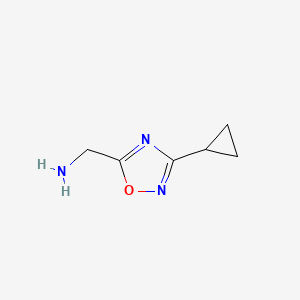![molecular formula C10H22ClNO B2917470 4-[(2-Methylpropoxy)methyl]piperidine hydrochloride CAS No. 1172379-41-7](/img/structure/B2917470.png)
4-[(2-Methylpropoxy)methyl]piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Methylpropoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C10H22ClNO and a molecular weight of 207.74 g/mol . It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-[(2-Methylpropoxy)methyl]piperidine hydrochloride typically involves the reaction of piperidine with 2-methylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
4-[(2-Methylpropoxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with other functional groups. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
4-[(2-Methylpropoxy)methyl]piperidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers use this compound to study its effects on biological systems and its potential as a pharmacological agent.
Medicine: It is investigated for its potential therapeutic properties and its role in drug development.
Industry: This compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(2-Methylpropoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
4-[(2-Methylpropoxy)methyl]piperidine hydrochloride can be compared with other piperidine derivatives such as:
4-(2-Methylpropoxy)piperidine hydrochloride: Similar in structure but with slight variations in the substituents.
Piperidine hydrochloride: A simpler compound with a basic piperidine ring.
N-Methylpiperidine hydrochloride: Contains a methyl group attached to the nitrogen atom. These compounds share some chemical properties but differ in their specific applications and effects, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
4-(2-methylpropoxymethyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-9(2)7-12-8-10-3-5-11-6-4-10;/h9-11H,3-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBQTNJBIMTTOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1CCNCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-fluorophenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2917388.png)
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-nitrobenzamide](/img/structure/B2917390.png)
![methyl 2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]benzoate](/img/structure/B2917393.png)

![5-(3,5-dichlorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3,4-tetrazole](/img/structure/B2917396.png)
![N'-[(furan-2-yl)methyl]-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2917397.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2,2-dimethylpropanoylamino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2917400.png)
![1-Iodo-3-(2,4,5-trimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2917401.png)
![N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B2917402.png)
![N-(3-chloro-4-methylphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2917403.png)


![2-[(4-chlorophenyl)(hydroxy)methylene]malonaldehyde bis[O-(2,4-dichlorobenzyl)oxime]](/img/structure/B2917408.png)
![4-((1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2917409.png)
